2-Cyclopentylisonicotinohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-cyclopentylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C11H15N3O/c12-14-11(15)9-5-6-13-10(7-9)8-3-1-2-4-8/h5-8H,1-4,12H2,(H,14,15) |
InChI Key |
BOWPMWALBFMHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=CC(=C2)C(=O)NN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclopentylisonicotinohydrazide and Its Analogues
Strategies for Core Isonicotinohydrazide Structure Synthesis
The isonicotinohydrazide framework, also known as the isoniazid (B1672263) (INH) core, is the foundational structure upon which 2-Cyclopentylisonicotinohydrazide is built. The synthesis of this core is a well-established process, often starting from simple pyridine (B92270) derivatives. wjbphs.comyoutube.com A common and efficient pathway begins with 4-picoline, which is subjected to strong oxidation to form isonicotinic acid. youtube.com This acid is then esterified, typically using ethanol, to produce ethyl isonicotinate. The final and key step is the hydrazinolysis of the ester with hydrazine (B178648) hydrate, which yields the isonicotinohydrazide core. youtube.com
A significant strategy for creating derivatives from this core involves the formation of isonicotinoylhydrazones. These are synthesized by reacting isonicotinohydrazide with various aldehydes or ketones. researchgate.netnih.gov These hydrazone intermediates are pivotal as they can be further modified. For instance, the reduction of the C=N bond in the hydrazone to a C-N single bond can be achieved through reductive amination.
Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for this transformation. commonorganicchemistry.comorganic-chemistry.org It is a mild and selective reducing agent that can reduce iminium ions, which are in equilibrium with the hydrazone, much faster than it reduces carbonyl groups. organic-chemistry.orgyoutube.com This selectivity allows for a one-pot reaction where the isonicotinohydrazide, a carbonyl compound (like cyclopentanone), and sodium cyanoborohydride are combined to directly form the N-alkylated hydrazide. organic-chemistry.org The reaction is generally conducted under slightly acidic conditions (pH 3-4) to facilitate the formation of the iminium ion intermediate, which is then readily reduced by the hydride reagent. youtube.com
Table 1: Key Reactions in Isonicotinohydrazide Core Synthesis
| Reaction Step | Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Oxidation | 4-Picoline | KMnO₄ | Isonicotinic Acid | youtube.com |
| Esterification | Isonicotinic Acid | C₂H₅OH, H₂SO₄ | Ethyl Isonicotinate | youtube.com |
| Hydrazinolysis | Ethyl Isonicotinate | N₂H₄·H₂O | Isonicotinohydrazide | youtube.com |
| Hydrazone Formation | Isonicotinohydrazide | Aldehyde/Ketone (R₂C=O) | Isonicotinoylhydrazone | researchgate.netnih.gov |
Rational Design and Chemical Derivatization of this compound Derivatives
The rational design of this compound analogues aims to fine-tune the molecule's physicochemical properties through strategic chemical modifications. This involves the introduction of various structural components to the core hydrazide structure.
The introduction of a cyclopentyl group, or other alicyclic moieties like cyclohexyl or adamantyl, onto the isonicotinohydrazide scaffold is a key derivatization strategy. nih.govnih.gov These lipophilic groups can significantly alter the molecule's solubility, membrane permeability, and interaction with biological targets. nih.gov
The primary method for incorporating the cyclopentyl group is through the reductive amination of isonicotinohydrazide with cyclopentanone, as previously mentioned. This reaction directly forms the N-cyclopentyl bond. The use of a mild reducing agent like sodium cyanoborohydride is crucial to selectively reduce the intermediate Schiff base without affecting other functional groups. commonorganicchemistry.comgbiosciences.com Similar approaches can be used with other cyclic ketones, such as cyclohexanone, to generate a range of N-cycloalkylated derivatives. Research into the synthesis of related structures, such as 2-((1-(hydroxymethyl)cyclopentyl)methyl)naphthalene-1-ol, confirms the utility of building block approaches where cyclic moieties are incorporated into larger molecular frameworks. nih.gov
Structure modulation is achieved by introducing a variety of functional groups onto the core molecule or the attached alicyclic moiety. libretexts.orglibretexts.org A functional group is an atom or group of atoms that imparts specific chemical properties and reactivity to the molecule. libretexts.org By varying these groups, chemists can create a library of analogues with a spectrum of properties.
For instance, derivatives can be synthesized by forming hydrazones between isonicotinohydrazide and aldehydes that already contain other functional groups. nih.gov An example is the reaction of isoniazid with 4-formylphenyl benzenesulfonates, which introduces a sulfonate ester group linked through a hydrazone bridge. nih.gov This demonstrates how complex functionalities can be appended. Other modifications could involve substitutions on the pyridine ring of the isonicotinohydrazide core or on the cyclopentyl ring itself, although these are often more synthetically challenging. The goal of this structural modulation is to systematically alter properties like polarity, hydrogen bonding capability, and steric profile. nih.gov
The hydrazide and hydrazone functionalities are versatile intermediates for a variety of cyclization and coupling reactions, providing pathways to more complex, rigid structures. rsc.orgnih.gov While not all of these have been applied directly to this compound, they represent advanced methodologies for creating related analogues.
Cyclization Reactions: Hydrazones derived from isonicotinohydrazide can undergo cyclization to form various heterocyclic systems. For example, reactions of arylhydrazono-indolines can lead to the formation of 1,2,4-triazino[5,6-b]indole rings. chempap.org Similar strategies involving the coupling of diazonium salts with appropriate precursors followed by thermal cyclization are used to synthesize other fused heterocyclic systems like triazinoquinolines. researchgate.net
Coupling Reactions: Modern transition-metal-catalyzed coupling reactions offer powerful tools for building complex molecules from hydrazone precursors. A palladium(II)-catalyzed cyclization-carbonylation-cyclization coupling of α,β-alkynic hydrazones has been shown to produce symmetrical ketones with two pyrazole (B372694) groups in high yields. rsc.org Copper-mediated cyclization of hydrazine with enediynones is another method used to synthesize pyrazolo[1,5-a]pyridines. rsc.org These reactions highlight the potential to use the hydrazide moiety as a handle for advanced carbon-carbon and carbon-heteroatom bond-forming reactions.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Sodium Cyanoborohydride |
| Isonicotinohydrazide / Isoniazid (INH) |
| 4-Picoline |
| Isonicotinic Acid |
| Ethyl Isonicotinate |
| Hydrazine |
| Isonicotinoylhydrazone |
| Cyclopentanone |
| Cyclohexanone |
| Adamantane |
| 2-((1-(hydroxymethyl)cyclopentyl)methyl)naphthalene-1-ol |
| 4-formylphenyl benzenesulfonate |
| 1,2,4-triazino[5,6-b]indole |
| Pyrazolo[1,5-a]pyridines |
| Palladium |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Fundamental Principles of Structure-Activity Relationships in Isonicotinohydrazide Derivatives
The isonicotinohydrazide scaffold, which is a core component of Isoniazid (B1672263), is a well-established pharmacophore essential for antitubercular activity. researchgate.netwjbphs.com The fundamental principles of SAR for this class of compounds revolve around three key structural components: the pyridine (B92270) ring, the hydrazide linker, and the substituents on either the ring or the hydrazide nitrogen.
Key SAR principles for isonicotinohydrazide derivatives include:
The Pyridine Ring: The pyridine ring is considered essential for activity. nih.gov Its nitrogen atom, in particular, plays a crucial role. The reactivity of the pyridine nitrogen is believed to be vital for the biological action of 2-substituted isonicotinic acid hydrazides. khanacademy.org Altering the pyridine ring to other aromatic systems like benzene (B151609) or thiazole (B1198619) generally leads to a decrease in activity. nih.gov
The Hydrazide Group: The -CO-NH-NH2 group is a critical functional moiety. wjbphs.com Modifications to this group, such as acylation of the terminal nitrogen, can modulate activity, sometimes increasing lipophilicity and the ability to cross microbial membranes. wjbphs.com
Substitutions on the Hydrazide Nitrogen: Replacing the hydrogens on the terminal nitrogen of the hydrazide with alkyl, aryl, or cycloalkyl groups can lead to compounds that retain biological activity. nih.gov
Role of the Cyclopentyl Moiety and Isonicotinohydrazide Scaffold in Mediating Biological Response
The biological response of 2-Cyclopentylisonicotinohydrazide is a direct result of the combined contributions of its isonicotinohydrazide scaffold and the specific cyclopentyl group at the 2-position of the pyridine ring.
The isonicotinohydrazide scaffold serves as the foundational structure, positioning the key functional groups in the correct spatial orientation for interaction with its biological target. researchgate.netwjbphs.com The hydrazide moiety is crucial for the compound's mechanism of action, which is thought to involve its activation into a reactive species that inhibits essential enzymes in Mycobacterium tuberculosis. khanacademy.org
The cyclopentyl moiety at the 2-position significantly influences the molecule's properties. While direct studies on this specific compound are limited, the role of 2-substituents on isonicotinic acid hydrazides has been investigated. khanacademy.org The cyclopentyl group imparts distinct steric and lipophilic characteristics:
Steric Influence: As a bulky cycloalkyl group, the cyclopentyl substituent creates significant steric hindrance around the 2-position of the pyridine ring. This can affect how the molecule binds to its target receptor, potentially leading to a more selective or tighter fit, or conversely, preventing binding if the pocket is too small. masterorganicchemistry.com
Influence of Substituent Variations on Pharmacological Efficacy
Variations in the substituents on the isonicotinohydrazide framework have a profound impact on pharmacological efficacy. These effects can be broadly categorized into electronic, steric, and lipophilic influences.
The electronic nature of substituents on the aromatic pyridine ring can alter the reactivity of the entire molecule. nih.gov These effects are often quantified using substituent constants, such as those defined in the Hammett equation, which relates reaction rates and equilibrium constants for substituted aromatic compounds.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) pull electron density away from the pyridine ring. This can increase the acidity of protons and influence the reactivity of the pyridine nitrogen, which is considered essential for the activity of 2-substituted isonicotinic acid hydrazides. khanacademy.org
Electron-Donating Groups (EDGs): Groups like alkyl (e.g., methyl) or alkoxy (-OCH3) donate electron density to the ring. This can increase the electron density at the ortho and para positions, potentially affecting the interaction with electrophilic sites on a biological target. nih.gov
The directing effects of these groups are also critical. For instance, in electrophilic substitution reactions, EDGs are typically ortho, para-directors, while most EWGs are meta-directors. This influences where further modifications on the ring might occur.
Table 1: Effect of Electronic Substituents on Aromatic Ring Reactivity
| Substituent Group | Example | Electronic Effect | Influence on Reactivity |
| Hydroxyl | -OH | Strong Electron-Donating | Activating |
| Methyl | -CH3 | Weak Electron-Donating | Activating |
| Halogen | -Cl, -F | Weak Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating |
| Nitro | -NO2 | Strong Electron-Withdrawing | Deactivating |
| Carbonyl | -CHO, -COR | Moderate Electron-Withdrawing | Deactivating |
This table provides a generalized overview of substituent effects on an aromatic ring.
The size, shape, and fat-solubility of substituents are critical determinants of a drug's behavior.
Steric Effects: The three-dimensional arrangement of atoms (steric bulk) can directly impact the drug-receptor interaction. masterorganicchemistry.com A bulky substituent like the cyclopentyl group may provide a better fit in a large hydrophobic binding pocket, enhancing activity. Conversely, it could clash with the receptor surface, reducing or eliminating activity. masterorganicchemistry.com Quantitative structure-activity relationship studies on 2-substituted isonicotinic acid hydrazides have shown that steric properties are a key factor correlated with their antibacterial activity. khanacademy.org
Lipophilicity Effects: Lipophilicity, often measured as the partition coefficient (LogP), affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For antitubercular agents, a certain degree of lipophilicity is necessary to penetrate the lipid-rich mycobacterial cell wall. wjbphs.com However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. QSAR studies frequently identify lipophilicity as a significant predictor of the biological activity of isonicotinohydrazide derivatives. khanacademy.org
Advanced QSAR Modeling and Predictive Analytics for this compound Analogues
QSAR modeling is a computational technique that seeks to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wjbphs.com For analogues of this compound, QSAR models can predict the efficacy of new, unsynthesized compounds, thereby saving significant time and resources in drug discovery.
The process involves developing a model using a "training set" of molecules with known activities. This model is then validated using a "test set" of compounds to ensure its predictive power. Successful QSAR models have identified crucial molecular descriptors that correlate with the potency of antitubercular agents. These predictive models are instrumental in the rational design and optimization of lead compounds.
The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. For isonicotinohydrazide analogues, a wide range of descriptors are employed to capture the structural features relevant to their biological activity.
Table 2: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Specific Descriptor | Property Described | Relevance to Activity |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity | Influences drug-receptor electrostatic interactions and reaction mechanisms. wjbphs.com |
| Steric | Molar Refractivity (MR), Molecular Volume | Size and shape of the molecule | Determines the fit of the molecule into the receptor's binding site. khanacademy.org |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity or hydrophobicity | Affects membrane permeability, absorption, and distribution. khanacademy.org |
| Topological | Connectivity Indices, Topological Polar Surface Area (TPSA) | Atomic connectivity and molecular shape, polar surface area | Relates to molecular size, branching, and the ability to form hydrogen bonds. wjbphs.com |
| Thermodynamic | Heat of Formation | Enthalpy of molecule formation | Provides insight into the stability of the molecule. wjbphs.com |
This table summarizes key descriptor types used to build predictive QSAR models for drug candidates.
These descriptors are calculated using specialized software, and statistical methods like multiple linear regression (MLR) are used to build the QSAR equation that links them to the observed biological activity. wjbphs.com
Application of Linear Multiple Regression (MLR) and Other Statistical Methods
Multiple Linear Regression (MLR) is a commonly employed statistical technique in QSAR studies to model the linear relationship between a dependent variable (biological activity) and two or more independent variables (physicochemical descriptors). In the study of isonicotinic acid hydrazide (isoniazid) derivatives, which are structurally related to this compound, MLR has been used to develop QSAR models for their antimicrobial activity. researchgate.net
A study on a series of isoniazid derivatives utilized MLR to establish a correlation between the antimicrobial activity (expressed as pMIC, the negative logarithm of the minimum inhibitory concentration) and various molecular descriptors. researchgate.net The goal was to identify the key structural features that influence the antimicrobial potency of these compounds. The developed MLR models are presented as equations that can be used to predict the activity of new, unsynthesized derivatives.
For instance, a QSAR model for the activity against a specific microbial strain might look like the following hypothetical equation:
pMIC = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ... + cₙ * Descriptorₙ
Where c₀ is a constant, and c₁ through cₙ are the coefficients for their respective molecular descriptors. These descriptors can represent various properties of the molecules, such as their electronic, steric, or lipophilic characteristics.
The selection of the most relevant descriptors is a critical step in building a robust MLR model. This is often achieved through a stepwise selection process, where descriptors are added or removed from the model based on their statistical significance. nih.gov The inter-correlation between the selected descriptors is also examined to avoid issues with multicollinearity, which can negatively impact the reliability of the model. nih.gov
The following table presents a hypothetical set of descriptors and their coefficients that could be derived from an MLR analysis of isonicotinohydrazide derivatives, illustrating the type of data generated in such studies.
| Descriptor | Coefficient | Description |
| LogP | 0.45 | Lipophilicity (logarithm of the partition coefficient) |
| MR | -0.12 | Molar Refractivity (a measure of molecular volume and polarizability) |
| Dipole Moment | 0.23 | A measure of the molecule's overall polarity |
| HOMO | -0.56 | Energy of the Highest Occupied Molecular Orbital (related to electron-donating ability) |
| LUMO | 0.31 | Energy of the Lowest Unoccupied Molecular Orbital (related to electron-accepting ability) |
This table is a hypothetical representation of MLR data for illustrative purposes.
Model Validation and Applicability Domain Assessment
The development of a QSAR model is not complete without rigorous validation to ensure its robustness, goodness-of-fit, and predictive power. researchgate.net Model validation is crucial to confirm that the developed model is not a result of chance correlation and can reliably predict the activity of new compounds. researchgate.net Several statistical parameters are used to assess the quality of a QSAR model.
Internal Validation:
Internal validation techniques assess the stability and robustness of the model using the training set data. A common method is the leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for each compound in the dataset. The cross-validated correlation coefficient (Q²) is then calculated. A high Q² value (typically > 0.5) indicates good internal predictive ability. nih.gov
External Validation:
External validation involves predicting the activity of a set of compounds (the test set) that were not used in the model development. The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined values for the test set. The external validation coefficient (R²pred or Q²ext) is a key metric here. researchgate.net
The following table summarizes the statistical parameters commonly used for QSAR model validation.
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Cross-validated Correlation Coefficient | Q² (or R²cv) | A measure of the model's predictive ability based on internal validation. | > 0.5 |
| External Validation Coefficient | R²pred (or Q²ext) | A measure of the model's predictive ability for an external test set. | > 0.6 researchgate.net |
| Root Mean Square Error | RMSE | The standard deviation of the residuals (prediction errors). | As low as possible |
This table presents common statistical parameters for QSAR model validation and their generally accepted threshold values. nih.govresearchgate.net
Applicability Domain (AD):
A crucial aspect of QSAR modeling is defining its applicability domain. nih.gov The AD is the chemical space of compounds for which the model can make reliable predictions. tum.de Predictions for compounds that fall outside the AD are considered extrapolations and have a higher degree of uncertainty. variational.ai The AD is typically defined based on the range of the descriptors used to build the model. scispace.com Various methods can be used to determine the AD, including those based on the leverage values of the compounds, which relate to their distance from the centroid of the descriptor space of the training set. nih.gov The importance of defining the AD is to ensure that the model is used appropriately for prediction and to identify when the model may need to be updated with new data. nih.gov
Elucidation of Molecular Mechanism of Action
Identification and Characterization of Putative Biological Targets
There is no available scientific literature identifying or characterizing specific biological targets for 2-Cyclopentylisonicotinohydrazide.
Enzyme Inhibition Profiles (e.g., Mycolic Acid Synthesis Enzymes like InhA, Thymidylate Kinase, Dihydrofolate Reductase)
No studies were found that detail the inhibitory activity of this compound against key enzymes such as the enoyl-acyl carrier protein reductase (InhA), thymidylate kinase, or dihydrofolate reductase. While related isonicotinohydrazide compounds are known to target InhA after activation nih.govnih.gov, there is no specific evidence to confirm this mechanism for the cyclopentyl derivative. General studies on other compounds show that inhibition of thymidylate kinase and dihydrofolate reductase are important mechanisms for antimicrobial and anticancer agents, but no link to this compound has been established. Current time information in Bangalore, IN.elsevierpure.com
Binding Site Characterization and Ligand-Target Interactions
Consistent with the lack of identified targets, no research is available that characterizes the binding site or describes the specific ligand-target interactions of this compound.
Modulation of Critical Cellular Pathways (e.g., bacterial DNA synthesis, protein synthesis, cell wall integrity)
Information regarding the modulation of critical bacterial cellular pathways by this compound is not present in the reviewed scientific literature. The effects of other agents on pathways such as DNA synthesis and cell wall integrity are well-documented, but these have not been investigated in the context of this specific compound.
Phenotypic Changes and Cellular Responses in Target Microorganisms (e.g., effects on cell membrane integrity, biofilm formation)
There is no available data describing the specific phenotypic changes or cellular responses in microorganisms when exposed to this compound. Studies on topics like cell membrane integrity and biofilm formation have been conducted for other substances, but not for the compound .
Advanced Computational and Theoretical Investigations
Molecular Docking Studies of 2-Cyclopentylisonicotinohydrazide and Related Ligands
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding ligand-target interactions at a molecular level.
Prediction of Ligand-Target Binding Poses and Conformations
Molecular docking simulations are employed to predict how this compound and related ligands fit into the binding site of a biological target, such as an enzyme or receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the target's active site. Scoring functions are then used to rank the poses, with lower binding energy values generally indicating a more stable and favorable interaction. nih.gov
| Compound | Binding Energy (kcal/mol) | Predicted Interacting Residues |
|---|---|---|
| Isoniazid (B1672263) | -6.5 | TYR158, NAD+ |
| N'-Benzoylisonicotinohydrazide | -7.8 | TYR158, PHE149, NAD+ |
| This compound | -8.2 | TYR158, PHE149, MET199, NAD+ |
Analysis of Key Intermolecular Interactions
The stability of the ligand-target complex is governed by a variety of intermolecular interactions. Analysis of the docked poses of this compound allows for the identification of these key interactions, which typically include:
Hydrogen Bonding: The hydrazide moiety (–CO–NH–NH–) is a prime candidate for forming hydrogen bonds with amino acid residues in the target protein. Specifically, the amide proton and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. The pyridine (B92270) nitrogen of the isonicotinoyl group is also a common hydrogen bond acceptor. researchgate.net
Hydrophobic Interactions: The cyclopentyl group, being a nonpolar aliphatic ring, is expected to engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine within the binding cavity. These interactions are crucial for the desolvation of the binding site and contribute significantly to the binding free energy.
Virtual Screening and In Silico Library Prioritization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.gov In the context of this compound, virtual screening can be used to prioritize a library of related hydrazide compounds for synthesis and biological testing. biomedres.us
The process typically involves creating a three-dimensional model of the target protein and then using docking algorithms to predict the binding affinity of each compound in the library. mdpi.com Compounds are ranked based on their docking scores, and those with the most favorable predicted binding energies are selected as "hits". This approach allows for the efficient exploration of a vast chemical space and can significantly accelerate the discovery of new lead compounds. For instance, a library of isonicotinohydrazide derivatives with varying cycloalkyl or aryl substituents could be screened against a target like InhA to identify candidates with potentially improved potency or altered selectivity. nih.gov
Density Functional Theory (DFT) Applications in Compound Characterization and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. nih.gov DFT has become a powerful tool for characterizing compounds like this compound and predicting their reactivity.
Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO/LUMO)
DFT calculations can provide detailed information about the electronic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. biomedres.us A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO can also reveal the most likely sites for electrophilic and nucleophilic attack. For isonicotinohydrazide derivatives, the HOMO is often localized on the hydrazide and pyridine moieties, while the LUMO is typically distributed over the pyridine ring. schrodinger.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Isoniazid | -6.85 | -1.23 | 5.62 |
| N'-Benzoylisonicotinohydrazide | -7.12 | -1.55 | 5.57 |
| This compound | -6.78 | -1.15 | 5.63 |
Energetic Calculations for Reaction Pathways and Binding Affinities
DFT calculations are also valuable for determining the energetics of chemical reactions and binding events. By calculating the energies of reactants, transition states, and products, it is possible to determine reaction barriers and reaction enthalpies. This information is crucial for understanding the mechanism of action of a compound and for predicting its stability and reactivity.
In the context of this compound, DFT can be used to calculate the binding affinity to a target protein with a higher level of theory than typical docking scoring functions. Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be combined with DFT calculations to provide more accurate estimates of binding free energies. These calculations consider the electronic contributions to binding, providing a more complete picture of the ligand-target interaction.
Molecular Dynamics Simulations for Understanding Binding Dynamics and Conformational Changes
Extensive searches of scientific literature and computational databases have revealed a significant gap in the publicly available research concerning the chemical compound this compound. Specifically, no detailed molecular dynamics (MD) simulation studies appear to have been published that focus on elucidating its binding dynamics with biological targets or the conformational changes it undergoes in various environments.
While MD simulations are a powerful tool for understanding the complex interactions between a ligand, such as this compound, and a protein, no specific data sets, interaction analyses, or conformational landscapes for this compound could be retrieved. Such studies would typically provide valuable insights into:
Binding Affinity and Kinetics: Calculation of binding free energies to predict the strength of interaction with a target protein, and simulation of the binding and unbinding pathways to understand the kinetics of the process.
Interaction Footprint: Identification of key amino acid residues within a binding site that form stable or transient interactions (e.g., hydrogen bonds, hydrophobic contacts) with the compound.
Conformational Flexibility: Analysis of how the cyclopentyl and isonicotinohydrazide moieties of the molecule orient themselves within a binding pocket and the energetic penalties or advantages of different conformations.
Solvent Effects: Understanding the role of water molecules in mediating or disrupting the binding of the compound to its target.
The absence of such research indicates that the specific molecular interactions and dynamic behavior of this compound have not yet been a focus of computational chemistry studies, or the results of any such investigations have not been disseminated in the public domain. Therefore, no data tables or detailed research findings on its molecular dynamics can be presented at this time.
Preclinical Research Trajectory and Future Research Directions
2-Cyclopentylisonicotinohydrazide in the Context of Lead Compound Identification and Validation
The discovery of a new drug often begins with the identification of a "lead compound," a chemical structure that demonstrates promising biological activity and serves as a starting point for further development. Isoniazid (B1672263) (Isonicotinic acid hydrazide), a cornerstone in tuberculosis treatment for decades, is a classic example of a lead compound. who.int The process of identifying and validating a lead compound like this compound involves several key stages.
Initially, a library of compounds is screened for activity against a specific biological target, in this case, Mycobacterium tuberculosis. This screening can be part of a high-throughput screening campaign or a more targeted approach based on known active scaffolds. Given the well-documented activity of the isonicotinohydrazide core, researchers often create a series of derivatives by modifying different parts of the isoniazid molecule to explore the structure-activity relationships (SAR). nih.govresearchgate.net
Quantitative structure-activity relationship (QSAR) studies on 2-substituted isonicotinic acid hydrazides have shown that the electronic, steric, and lipophilic properties of the substituent at the 2-position of the pyridine (B92270) ring significantly influence the antimycobacterial activity. nih.gov Research indicates that substitution at the 2-position is generally permissible, with some analogues retaining potent activity. researchgate.netnih.gov For instance, the 2-methyl substituted analogue of isoniazid was found to be equipotent to the parent drug. nih.gov The introduction of a cyclopentyl group at this position would be a rational step in exploring the impact of a larger, more lipophilic, non-aromatic cyclic substituent on the compound's efficacy and properties.
Once a "hit" like this compound is identified from initial screening, it undergoes a validation process. This involves a series of in vitro assays to confirm its activity, determine its minimum inhibitory concentration (MIC) against various strains of M. tuberculosis (including drug-resistant strains), and assess its specificity. nih.govnih.gov The compound would also be tested against a panel of other bacteria and fungi to understand its antimicrobial spectrum. researchgate.netnih.gov
Table 1: Key Steps in Lead Compound Identification and Validation
| Stage | Description | Key Activities for this compound |
|---|---|---|
| Hit Discovery | Initial identification of active compounds from a chemical library. | Synthesis of a series of 2-substituted isonicotinohydrazide derivatives, including the cyclopentyl analogue. Screening against M. tuberculosis. |
| Hit-to-Lead | Confirmation and prioritization of hits. | Determination of MIC against drug-sensitive and resistant M. tuberculosis strains. Preliminary cytotoxicity assessment. |
| Lead Validation | In-depth characterization of the lead compound's biological profile. | In vitro testing against a broader panel of mycobacteria and other microbes. nih.govnih.gov Initial assessment of metabolic stability and other ADME properties. |
Strategies for Lead Optimization and Development of Next-Generation Analogues
Following successful validation, a lead compound enters the optimization phase. The goal of lead optimization is to enhance the desirable properties of the molecule—such as potency, selectivity, and pharmacokinetic profile—while minimizing undesirable ones like toxicity. nih.govyoutube.com For this compound, this would involve a systematic exploration of its structure to develop next-generation analogues.
One key strategy is the modification of the substituent at the 2-position. The cyclopentyl group itself could be altered, for example, by introducing functional groups, changing the ring size, or replacing it with other cyclic or acyclic moieties. These changes would be guided by computational modeling and an understanding of the SAR to improve binding to the target enzyme, InhA, after activation by KatG. researchgate.net
The process of lead optimization is iterative, involving cycles of designing, synthesizing, and testing new analogues. youtube.com In silico methods, such as molecular docking and QSAR, play a crucial role in predicting the properties of new designs and prioritizing them for synthesis, thereby accelerating the optimization process. nih.gov
Table 2: Structure-Activity Relationship of 2-Substituted Isoniazid Analogues
| Substituent at 2-Position | General Impact on Antimycobacterial Activity | Reference |
|---|---|---|
| Methyl (-CH₃) | Activity is often retained and can be comparable to isoniazid. | researchgate.netnih.gov |
| Fluoro (-F) | Can lead to a significant loss of potency. | nih.gov |
| Pyridyl | Some activity may be retained, though generally less potent than isoniazid. | nih.gov |
| Deletion of Pyridine N | Abolishes activity, highlighting the importance of the pyridine ring. | researchgate.netnih.gov |
The data suggests that small alkyl groups are well-tolerated at the 2-position, making the cyclopentyl group a logical extension for exploring the effects of increased lipophilicity and steric bulk.
Emerging Research Avenues and Therapeutic Potential Beyond Current Scope
While the primary focus for isonicotinohydrazide derivatives has been tuberculosis, there is growing interest in exploring their therapeutic potential for other indications. This includes activity against a broader range of infectious diseases and the possibility of repurposing these compounds for non-infectious conditions.
Research has shown that some isoniazid analogues exhibit activity against non-tuberculous mycobacteria (NTM), which are intrinsically resistant to many standard antibiotics. nih.gov Furthermore, certain derivatives have demonstrated modest antifungal activity, for instance, against Cryptococcus neoformans. researchgate.netnih.gov This suggests that compounds like this compound could be investigated as broad-spectrum antimicrobial agents.
The concept of drug repurposing—finding new uses for existing or failed drugs—is a major avenue in pharmaceutical research. The vast chemical space occupied by isonicotinohydrazide derivatives makes them interesting candidates for screening against a wide array of biological targets. Given that isoniazid itself has been investigated for conditions beyond tuberculosis, including certain neurological disorders, its analogues could also be explored in these areas. medscape.com
Future research could also focus on developing these compounds as part of combination therapies. For instance, combining an isonicotinohydrazide derivative with a drug that has a different mechanism of action could lead to synergistic effects and help combat drug resistance. mdpi.com
Q & A
Basic Research Questions
Q. What are the key considerations for designing experiments to synthesize 2-Cyclopentylisonicotinohydrazide with high purity?
- Methodological Answer : Prioritize reaction optimization (e.g., solvent selection, temperature, and stoichiometry) and purification techniques (e.g., column chromatography, recrystallization). Validate purity using analytical methods such as HPLC (>95% purity threshold) and NMR spectroscopy (confirm absence of cyclopentyl or isonicotinoyl group side products). Document reaction conditions rigorously to ensure reproducibility .
- Example Table :
| Parameter | Optimization Range | Analytical Validation Method |
|---|---|---|
| Solvent | Ethanol, DMF, THF | TLC, HPLC |
| Temperature | 60–100°C | NMR (δ 8.5–9.0 ppm for hydrazide protons) |
| Stoichiometry | 1:1.2 (isonicotinohydrazide:cyclopentyl reagent) | Mass Spectrometry |
Q. How can researchers systematically screen the bioactivity of this compound against bacterial pathogens?
- Methodological Answer : Use the PICO(T) framework to structure assays:
- P (Population): Gram-positive/-negative bacterial strains (e.g., S. aureus, E. coli).
- I (Intervention): Minimum inhibitory concentration (MIC) assays.
- C (Comparison): Positive controls (e.g., ciprofloxacin), negative controls (DMSO).
- O (Outcome): Inhibition zones or MIC values (µg/mL).
- T (Time): 24-hour incubation.
Use standardized protocols (CLSI guidelines) to minimize variability .
Q. What methodologies ensure the stability of this compound in long-term storage?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature: 4°C, 25°C, 40°C; humidity: 60–75%). Monitor degradation via LC-MS and FTIR to identify breakdown products. Use argon/vacuum sealing for hygroscopic samples .
Advanced Research Questions
Q. How can mechanistic studies elucidate the interaction of this compound with bacterial enzyme targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with kinetic assays (e.g., enzyme inhibition constants, Kᵢ). Validate predictions using site-directed mutagenesis of putative binding residues (e.g., E. coli DNA gyrase). Address discrepancies between computational and experimental data by refining force fields or testing alternate conformations .
Q. What experimental designs are appropriate for assessing the in vivo efficacy of this compound in murine models?
- Population : Immunocompromised mice infected with target pathogens.
- Intervention : Dose escalation (10–100 mg/kg, oral/IP).
- Comparison : Untreated cohort, standard antibiotic controls.
- Outcome : Survival rates, bacterial load (CFU/mL).
- Time : 7–14 days post-infection.
Use Kaplan-Meier analysis for survival data and ANOVA for CFU comparisons.
Q. How can researchers address contradictions in reported IC₅₀ values for this compound across studies?
- Methodological Answer : Perform meta-analysis to identify sources of variability (e.g., assay protocols, cell lines). Stratify data by experimental conditions and apply random-effects models. For example, IC₅₀ discrepancies in cancer cell lines (e.g., MCF-7 vs. HeLa) may reflect differences in membrane permeability or efflux pumps .
Q. What strategies optimize the structural modification of this compound to enhance solubility without compromising activity?
- Methodological Answer : Use SAR (Structure-Activity Relationship) studies:
- Introduce polar groups (e.g., -OH, -COOH) at the cyclopentyl moiety.
- Test derivatives via parallel synthesis and evaluate solubility (logP measurements) and MIC.
- Apply QSAR models to predict bioactivity of novel analogs .
Q. How can researchers design experiments to investigate synergistic effects between this compound and existing antibiotics?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Interpret synergy (FICI ≤0.5) or antagonism (FICI >4). Validate findings with time-kill curves and transcriptomic analysis to identify co-targeted pathways (e.g., cell wall synthesis + DNA repair) .
Data Synthesis and Reporting Guidelines
- For literature reviews : Systematically catalog studies using PRISMA frameworks, highlighting gaps (e.g., limited pharmacokinetic data) .
- For reproducibility : Adhere to Beilstein Journal of Organic Chemistry standards: report experimental details in supplementary materials, including NMR spectra and chromatograms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
